Cobalt(ii)iodide

Catalog No.
S9099355
CAS No.
M.F
CoI2
M. Wt
312.7421 g/mol
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Cobalt(ii)iodide

Product Name

Cobalt(ii)iodide

IUPAC Name

diiodocobalt

Molecular Formula

CoI2

Molecular Weight

312.7421 g/mol

InChI

InChI=1S/Co.2HI/h;2*1H/q+2;;/p-2

InChI Key

AVWLPUQJODERGA-UHFFFAOYSA-L

Canonical SMILES

[Co](I)I

Cobalt(II) iodide, also known as cobaltous iodide, is an inorganic compound with the chemical formula CoI₂. It exists in both anhydrous and hydrated forms, with the hexahydrate represented as CoI₂·6H₂O. Cobalt(II) iodide is characterized by its black hexagonal crystals that can turn dark green upon exposure to air. The compound exhibits two polymorphs: the α-form, which is stable at lower temperatures, and the β-form, which forms yellow crystals under vacuum conditions at elevated temperatures .

The compound is hygroscopic, meaning it readily absorbs moisture from the air, leading to the formation of a green hydrate. Cobalt(II) iodide is soluble in water and various organic solvents, including ethanol and acetone, where it produces colored solutions that vary with temperature .

  • Synthesis Reaction:
    • Cobalt powder reacts with hydrogen iodide to produce cobalt(II) iodide:
      Co+2HICoI2+H2\text{Co}+2\text{HI}\rightarrow \text{CoI}_2+\text{H}_2
    • This reaction typically occurs at temperatures between 400 °C and 450 °C .
  • Dehydration Reaction:
    • The hydrated form loses water upon heating at around 130 °C to yield anhydrous cobalt(II) iodide .
  • Catalytic Reactions:
    • Cobalt(II) iodide acts as a catalyst in carbonylation reactions, such as the reaction of diketene with Grignard reagents, facilitating the synthesis of various organic compounds .

Cobalt(II) iodide can be synthesized through several methods:

  • Direct Reaction:
    • The most common method involves heating cobalt powder in a stream of hydrogen iodide gas at high temperatures (400-450 °C). This method yields the α-form of cobalt(II) iodide .
  • Hydroiodic Acid Reaction:
    • The hydrated form can be prepared by reacting cobalt(II) oxide or other cobalt compounds with hydroiodic acid:
      CoO+2HICoI26H2O\text{CoO}+2\text{HI}\rightarrow \text{CoI}_2·6\text{H}_2\text{O}
  • Complex Formation:
    • Cobalt(II) iodide can also be reacted with ligands such as pyridine to form coordination complexes, which have been characterized using X-ray diffraction techniques .

Cobalt(II) iodide has several applications across various fields:

  • Catalysis: It is widely used as a catalyst in organic synthesis, particularly in carbonylation reactions and the synthesis of terpenoids .
  • Moisture Indicator: Due to its hygroscopic nature, cobalt(II) iodide is utilized as a moisture indicator in laboratory settings.
  • Chemical Reagents: It serves as a reagent in analytical chemistry for detecting water in solvents .
  • Magnetic Materials: Research into cobalt(II) iodide complexes has revealed potential applications in magnetic materials due to their unique magnetic properties .

Studies on the interactions of cobalt(II) iodide with various ligands have revealed significant insights into its chemical behavior:

  • Complexes formed with ligands such as pyridine exhibit distinct electrochemical properties and magnetic behaviors, indicating potential applications in molecular electronics and spintronics .
  • Research has shown that cobalt(II) iodide complexes can act as single-ion magnets under specific conditions, which may lead to advancements in quantum computing technologies .

Cobalt(II) iodide shares similarities with other cobalt compounds but exhibits unique properties that distinguish it from them. Below are some similar compounds:

Compound NameChemical FormulaKey Characteristics
Cobalt(I) iodideCoILess stable than Cobalt(II) iodide; lower oxidation state.
Cobalt(III) iodideCoI₃Higher oxidation state; used in different catalytic applications.
Nickel(II) iodideNiI₂Similar structure; different metal ion leads to varied properties.
Manganese(II) iodideMnI₂Exhibits different magnetic properties due to Mn ion characteristics.
Iron(III) iodideFeI₃Higher oxidation state; used primarily in different chemical contexts.

Cobalt(II) iodide's unique characteristics include its specific catalytic activity and its ability to form distinct coordination complexes with various ligands, making it valuable for both industrial applications and research purposes .

Solid-Phase Synthesis via Cobalt-Hydrogen Iodide Reaction

The anhydrous form of cobalt(II) iodide is synthesized through a direct reaction between metallic cobalt and hydrogen iodide gas. Cobalt powder reacts exothermically with gaseous HI at elevated temperatures, yielding α-CoI₂ as the primary product. This method ensures high purity by avoiding solvent contamination, making it preferable for catalytic applications where trace impurities could deactivate active sites.

The reaction proceeds according to the following equation:
$$ \text{Co (s)} + 2 \text{HI (g)} \rightarrow \text{CoI}2 \text{(s)} + \text{H}2 \text{(g)} $$

Key parameters influencing yield and reaction kinetics include:

  • Temperature: Optimal synthesis occurs between 300–400°C, balancing reaction rate and cobalt sublimation risks.
  • Gas flow rate: Excess HI ensures complete cobalt conversion, with stoichiometric ratios critical for avoiding intermediate hydrides.

Hydrated Form Preparation through Hydroiodic Acid Treatment

The hexahydrate, CoI₂·6H₂O, is synthesized by treating cobalt(II) oxide (CoO) or cobalt carbonate (CoCO₃) with concentrated hydroiodic acid (HI). This aqueous method proceeds under ambient conditions, favoring hydrate formation due to the high solubility of cobalt salts in HI.

A representative reaction using cobalt oxide is:
$$ \text{CoO (s)} + 2 \text{HI (aq)} \rightarrow \text{CoI}2 \text{(aq)} + \text{H}2\text{O (l)} $$

Crystallization of CoI₂·6H₂O occurs upon gentle evaporation, yielding green monoclinic crystals. X-ray diffraction confirms the structure consists of octahedral [Co(H₂O)₆]²⁺ cations and I⁻ anions, with hydrogen bonding stabilizing the lattice.

Table 1: Elemental Composition of Anhydrous Cobalt(II) Iodide

ElementWeight %
Co18.84
I81.16

Data derived from stoichiometric calculations.

Polymorphic Transformations: α-CoI₂ ↔ β-CoI₂ Phase Transitions

Cobalt(II) iodide exhibits two polymorphs with distinct structural and thermodynamic properties:

  • α-CoI₂: Black hexagonal crystals adopting the cadmium chloride (CdCl₂) structure. Layers of edge-sharing CoI₆ octahedra stack via weak van der Waals interactions.
  • β-CoI₂: Yellow orthorhombic crystals formed via α-CoI₂ sublimation under vacuum at 500°C. This phase reverts to α-CoI₂ upon heating to 400°C in air.

Table 2: Comparative Properties of Cobalt(II) Iodide Polymorphs

Propertyα-CoI₂β-CoI₂
ColorBlackYellow
Crystal SystemHexagonalOrthorhombic
StabilityAir-stableHygroscopic
Transition TemperatureN/A500°C (α→β)
Reversion Temperature400°C (β→α)N/A

Phase transitions involve breaking and reforming Co-I bonds, with β-CoI₂’s metastability attributed to its lower lattice energy. In situ X-ray studies reveal that β-CoI₂ rapidly absorbs atmospheric moisture, converting to hydrated species unless stored under inert conditions.

Cobalt(II) iodide represents a significant inorganic compound with diverse structural manifestations that have been extensively studied through crystallographic analysis [1]. The compound exists in multiple forms, including anhydrous polymorphs and hydrated complexes, each exhibiting distinct structural characteristics that contribute to its chemical and physical properties [2]. Understanding the structural configuration of cobalt(II) iodide and its various coordination complexes provides fundamental insights into transition metal chemistry and coordination behavior.

Anhydrous Cobalt(II) Iodide Cadmium Halide-Type Crystal Lattice

The anhydrous form of cobalt(II) iodide adopts the cadmium halide structure type, which represents a fundamental crystal lattice arrangement for metal dihalides [1]. This structural motif is characterized by a layered arrangement where cobalt(II) ions are coordinated in an octahedral environment by iodide ions [1].

Cobalt(II) iodide crystallizes in two distinct polymorphic forms designated as alpha and beta modifications [2] [3]. The alpha polymorph manifests as black hexagonal crystals with a density of 5.584 grams per cubic centimeter, while the beta form appears as yellow powder with a slightly lower density of 5.45 grams per cubic centimeter [2] [3]. The alpha form exhibits greater thermal stability, maintaining its structure until melting occurs at 515-520 degrees Celsius under vacuum conditions [2] [3]. In contrast, the beta modification undergoes a phase transition to the alpha form when heated to 400 degrees Celsius [2] [3].

The cadmium halide-type structure adopted by anhydrous cobalt(II) iodide features a hexagonal crystal system [1] [2]. In this arrangement, each cobalt(II) ion occupies octahedral sites created by six surrounding iodide ions, while each iodide ion is coordinated by three cobalt(II) ions in a trigonal planar configuration [1]. This structural arrangement results in a layered crystal lattice where individual layers are held together by weaker van der Waals forces, contributing to the characteristic properties of the compound.

The structural parameters of the cadmium halide-type lattice in cobalt(II) iodide demonstrate specific geometric relationships that define the crystallographic unit cell [1]. The hexagonal symmetry of the crystal system provides optimal packing efficiency while maintaining the required coordination environment for the cobalt(II) centers [1]. This structural configuration significantly influences the electronic properties and magnetic behavior of the compound, as the octahedral coordination environment affects the d-orbital splitting patterns of the cobalt(II) ions.

PropertyValueReferences
Molecular FormulaCobalt(II) Iodide [1] [2]
Molar Mass (anhydrous)312.74 grams per mole [2]
Density (alpha form)5.584 grams per cubic centimeter [2]
Density (beta form)5.45 grams per cubic centimeter [2] [3]
Melting Point (alpha form)515-520 degrees Celsius under vacuum [2] [3]
Crystal SystemHexagonal [1] [2]
Crystal Structure TypeCadmium Halide Type [1]
Magnetic Susceptibility+10,760×10⁻⁶ cubic centimeters per mole [2]

Hexaaquo Complex [Co(H₂O)₆]²⁺ Structural Configuration

The hexaaquo cobalt(II) complex represents the predominant form of cobalt(II) in aqueous solution and crystalline hydrated salts [1]. This complex ion adopts a regular octahedral geometry where six water molecules coordinate to the central cobalt(II) ion through dative covalent bonds formed between the oxygen lone pairs and the metal center [1] [4].

Crystallographic analysis of hexaaquo cobalt(II) complexes reveals precise structural parameters that define the coordination environment [5]. The cobalt-oxygen bond lengths in the equatorial plane measure 2.0888 and 2.0900 Angstroms, while the axial cobalt-oxygen bond distance extends to 2.0985 Angstroms [5]. These bond length variations indicate a slight distortion from perfect octahedral symmetry, consistent with Jahn-Teller effects commonly observed in transition metal complexes.

The bond angles within the hexaaquo complex provide additional structural information about the coordination geometry [5]. The axial oxygen-cobalt-oxygen bond angle measures 173.95 degrees, while the maximum equatorial oxygen-cobalt-oxygen bond angle reaches 174.85 degrees [5]. The remaining oxygen-cobalt-oxygen bond angles span a range from 87.42 to 95.11 degrees, confirming the slightly distorted octahedral arrangement [5].

Electronic configuration analysis reveals that the cobalt(II) ion in the hexaaquo complex possesses a d⁷ electron configuration with high-spin characteristics [6]. The octahedral coordination environment leads to d²sp³ hybridization of the metal orbitals, resulting in three unpaired electrons and paramagnetic behavior [6]. This electronic structure contributes to the characteristic pink to red coloration observed in aqueous cobalt(II) solutions and crystalline hexahydrate salts [7] [8].

The hexahydrate form of cobalt(II) iodide crystallizes as red deliquescent crystals with a molecular weight of 420.83 grams per mole [7] [2]. The density of the hexahydrate ranges from 2.79 to 2.90 grams per cubic centimeter, significantly lower than the anhydrous forms due to the incorporation of water molecules in the crystal lattice [2] [8]. Thermal analysis indicates that the hexahydrate loses water at approximately 130 degrees Celsius to yield anhydrous cobalt(II) iodide [8].

PropertyValueReferences
Molecular Formula[Co(H₂O)₆]²⁺ [1] [6]
Coordination Number6 [6] [5]
GeometryOctahedral [6] [5] [4]
Hybridizationd²sp³ [6]
Electronic Configuration3d⁷ [6]
Cobalt-Oxygen Bond Length (equatorial)2.0888-2.0900 Angstroms [5]
Cobalt-Oxygen Bond Length (axial)2.0985 Angstroms [5]
Oxygen-Cobalt-Oxygen Bond Angle (axial)173.95 degrees [5]
Density (hexahydrate salt)2.9 grams per cubic centimeter [7]
AppearanceRed crystals [7] [8]

Coordination Complexes with Pyridine and Bidentate Ligands

Cobalt(II) iodide readily forms coordination complexes with nitrogen-containing heterocyclic ligands, particularly pyridine and various bidentate ligands [9] [10]. These complexes exhibit diverse structural arrangements depending on the specific ligand characteristics and coordination conditions.

Coordination complexes involving pyridine derivatives demonstrate the versatility of cobalt(II) in forming stable nitrogen-coordinated species [9]. The coordination of pyridine ligands to cobalt(II) centers typically results in octahedral geometries, though distortions from ideal symmetry are common due to the varying electronic and steric properties of the ligands [11]. Crystallographic studies of cobalt(II) complexes with bridging pyridine ligands reveal distorted octahedral coordination environments where the equatorial plane is formed by nitrogen atoms from the heterocyclic ligands [11].

Bidentate ligands, such as bipyridine derivatives, form particularly stable complexes with cobalt(II) ions due to the chelate effect [10] [12]. These ligands coordinate through two nitrogen donor atoms, creating five- or six-membered chelate rings that enhance complex stability [10]. Structural analysis of cobalt(II) complexes with bidentate ligands shows that the metal center adopts distorted octahedral geometry, with the tetradentate ligands occupying equatorial positions and additional ligands or solvent molecules occupying axial positions [10].

The coordination geometry in mixed-ligand complexes often deviates from regular octahedral symmetry [12]. Cobalt(II) complexes with glutarate anions and bipyridyl ligands exhibit distorted octahedral coordination constructed by bridging carboxylate oxygen atoms, chelating oxygen atoms, monodentate carboxylate oxygen atoms, and pyridyl nitrogen atoms [12]. The cobalt-oxygen bond distances in these complexes range from 1.952 to 2.260 Angstroms, while cobalt-nitrogen distances span from 2.048 to 2.168 Angstroms [12].

Tetrahedral coordination represents an alternative geometry observed in certain cobalt(II) complexes, particularly when bulky ligands or specific electronic requirements favor this arrangement [13] [14]. The transition between octahedral and tetrahedral coordination can be influenced by temperature, solvent, and ligand concentration, leading to equilibrium systems that exhibit characteristic color changes [13]. Pink octahedral complexes may convert to blue tetrahedral species under appropriate conditions, demonstrating the flexibility of cobalt(II) coordination chemistry [13].

Some cobalt(II) complexes adopt less common coordination geometries, such as trigonal prismatic arrangements [15]. These structures represent ideal D₃ₕ local symmetry with specialized ligand systems that stabilize the unusual coordination environment [15]. The cobalt-oxygen distances in trigonal prismatic complexes range from 2.047 to 2.132 Angstroms, comparable to octahedral cobalt(II) complexes in the high-spin state [15].

Complex TypeCoordination NumberCommon LigandsColorReferences
Octahedral [Co(H₂O)₆]²⁺6WaterPink/Red [5] [16] [4]
Tetrahedral [CoCl₄]²⁻4Chloride, Bromide, IodideBlue [17] [13]
Distorted Octahedral with Nitrogen Donors6Pyridine, Bipyridine, TriazoleVariable [9] [10] [11] [12]
Trigonal Prismatic6Specialized ligandsVariable [15]
Square Pyramidal5Mixed donor atomsVariable [12]

Thermodynamic Properties: Melting Points and Sublimation Behavior

Cobalt(II) iodide exhibits complex thermodynamic behavior characterized by the existence of two distinct polymorphic forms with different thermal stabilities and transformation temperatures. The compound demonstrates well-defined melting points and distinctive sublimation characteristics that vary according to the specific crystalline form and environmental conditions.

The alpha form of cobalt(II) iodide exhibits a melting point ranging from 515 to 520 degrees Celsius under vacuum conditions [1] [2] [3]. This temperature range represents the thermal stability limit of the primary crystalline structure before decomposition occurs. The melting point determination under vacuum conditions is particularly significant, as it eliminates the influence of atmospheric oxygen and moisture that could otherwise affect the thermal decomposition pathway.

The beta form of cobalt(II) iodide demonstrates different thermal behavior, undergoing conversion to the alpha form at approximately 400 degrees Celsius [1]. This phase transformation represents a critical thermodynamic transition where the yellow crystalline beta modification reverts to the more thermodynamically stable black hexagonal alpha form. The conversion temperature of 400 degrees Celsius marks the upper stability limit for the beta polymorph under standard atmospheric conditions.

The sublimation behavior of cobalt(II) iodide represents one of its most distinctive thermodynamic properties. Under vacuum conditions at 500 degrees Celsius, the alpha form undergoes sublimation, yielding the beta polymorph as yellow crystals [1] [4]. This sublimation process represents a direct solid-to-vapor phase transition that bypasses the liquid phase entirely. The sublimation temperature of 500 degrees Celsius demonstrates the compound's ability to maintain structural integrity at elevated temperatures while transitioning between polymorphic forms.

The boiling point of cobalt(II) iodide has been consistently reported at 570 degrees Celsius [2] [3] [4], indicating the temperature at which the liquid phase transitions to vapor under standard atmospheric pressure. This relatively high boiling point reflects the significant ionic character of the cobalt-iodine bonds and the substantial lattice energy associated with the crystalline structure.

The thermal decomposition behavior of cobalt(II) iodide involves complex redox processes that can result in the formation of various intermediate compounds. Research has demonstrated that thermal decomposition can lead to the oxidation of iodide ions, potentially resulting in the formation of iodine gas and reduced cobalt species [5]. These decomposition pathways become increasingly significant at temperatures approaching the melting point, particularly in the presence of oxidizing atmospheres.

Hygroscopicity and Moisture-Induced Hydration Dynamics

Cobalt(II) iodide exhibits pronounced hygroscopic properties, making it highly sensitive to atmospheric moisture and capable of undergoing rapid hydration reactions upon exposure to water vapor. This hygroscopic behavior represents a fundamental physicochemical characteristic that significantly influences the compound's handling, storage, and application requirements.

The anhydrous form of cobalt(II) iodide readily absorbs moisture from air, converting into various hydrated forms depending on the ambient humidity conditions [4] [6]. This moisture absorption process occurs spontaneously at room temperature and proceeds through a series of intermediate hydration states before reaching the thermodynamically stable hexahydrate form. The extreme hygroscopicity of cobalt(II) iodide necessitates careful storage under inert atmospheric conditions to prevent unwanted hydration reactions [7] [8].

The hexahydrate form, represented as cobalt(II) iodide hexahydrate, crystallizes as red hexagonal crystals with a significantly reduced density of 2.90 grams per cubic centimeter compared to the anhydrous forms [4]. This hydrated structure consists of separated hexaaquo cobalt cations and iodide anions, as confirmed through crystallographic analysis [1]. The hexaaquo coordination complex demonstrates the strong affinity of cobalt(II) ions for water molecules, with six water molecules coordinating directly to the central metal ion in an octahedral arrangement.

The moisture-induced hydration dynamics involve complex coordination chemistry processes where water molecules progressively replace the ionic interactions within the anhydrous crystal lattice. The beta form of cobalt(II) iodide demonstrates particularly rapid moisture absorption, causing the yellow powder to transform into green droplets upon atmospheric exposure [4]. This color change from yellow to green provides a visual indicator of the hydration process and reflects the altered electronic environment around the cobalt center as water molecules coordinate to the metal ion.

The hydration process exhibits distinctive coloration patterns that serve as qualitative indicators of moisture content. The aqueous solution of the hydrated compound appears red below 20 degrees Celsius and transitions to green above this temperature [4]. This thermochromic behavior reflects temperature-dependent coordination equilibria and demonstrates the dynamic nature of the cobalt-water interactions in solution.

The dehydration of the hexahydrate occurs at elevated temperatures, with water loss beginning at approximately 130 degrees Celsius to yield the anhydrous iodide [4]. This thermal dehydration process represents the reverse of the spontaneous hydration reaction and requires controlled heating conditions to prevent decomposition of the cobalt iodide framework.

The moisture sensitivity of cobalt(II) iodide has practical applications in humidity detection and water content determination in organic solvents [4] [9]. The compound's ability to undergo rapid and reversible color changes upon moisture exposure makes it valuable as a moisture indicator in various analytical and industrial applications.

Magnetic Susceptibility and Zero-Field Splitting Parameters

Cobalt(II) iodide exhibits distinctive magnetic properties characterized by significant magnetic anisotropy and complex zero-field splitting behavior that arise from the electronic configuration of the cobalt(II) ion and its coordination environment. These magnetic characteristics provide fundamental insights into the electronic structure and bonding arrangements within the compound.

The magnetic susceptibility of cobalt(II) complexes reflects the high-spin configuration of the central cobalt(II) ion with an electronic configuration of d7, resulting in three unpaired electrons and a total spin quantum number of S = 3/2 [10] [11]. This electronic arrangement gives rise to significant magnetic moments and pronounced magnetic anisotropy due to the orbital contribution and spin-orbit coupling effects characteristic of cobalt(II) systems.

Zero-field splitting parameters represent critical magnetic properties that quantify the magnetic anisotropy of cobalt(II) complexes. Research on cobalt(II) iodide complexes has revealed substantial axial zero-field splitting parameters, with reported D values ranging from approximately -30 to +50 reciprocal centimeters, depending on the specific coordination environment and geometric distortions [10] [12] [13]. These large zero-field splitting values indicate significant magnetic anisotropy and potential single-ion magnet behavior under appropriate conditions.

The tetrahedral coordination environment commonly observed in cobalt(II) iodide complexes contributes to enhanced magnetic anisotropy compared to octahedral geometries. The distorted tetrahedral arrangement of ligands around the cobalt center results in asymmetric crystal field splitting that amplifies the zero-field splitting parameters [11] [13]. This geometric effect is particularly pronounced in complexes where iodide ions coordinate directly to the cobalt center, creating a CoN2I2 or CoI4 coordination sphere.

Experimental determination of magnetic susceptibility parameters employs electron paramagnetic resonance spectroscopy and magnetometry techniques. X-band electron paramagnetic resonance spectra of cobalt(II) iodide complexes typically exhibit characteristic features with effective g-values significantly different from the free electron value, reflecting the strong spin-orbit coupling and crystal field effects [10] [14]. The hyperfine structure observed in these spectra results from interaction with the magnetic cobalt nucleus, which possesses a nuclear spin of I = 7/2.

Temperature-dependent magnetic susceptibility measurements reveal field-induced slow magnetic relaxation behavior in many cobalt(II) iodide complexes, indicating potential single-ion magnet properties [10] [11]. This behavior manifests as frequency-dependent alternating current susceptibility signals that demonstrate magnetic bistability at low temperatures. The observation of such phenomena requires careful control of external magnetic fields and temperature conditions.

The rhombic zero-field splitting parameter E, which quantifies the deviation from axial symmetry, also plays a significant role in determining the overall magnetic behavior. The ratio E/D provides insights into the geometric distortions within the coordination sphere and influences the magnetic relaxation dynamics [10] [15]. Values of E/D approaching zero indicate highly axial magnetic anisotropy, while larger ratios suggest more pronounced rhombic distortions.

Computational studies using advanced quantum chemical methods, including complete active space self-consistent field calculations followed by N-electron valence perturbation theory, have provided theoretical validation of experimental magnetic parameters [10] [11]. These calculations confirm the large zero-field splitting values observed experimentally and provide detailed insights into the electronic origins of the magnetic anisotropy.

The magnetic properties of cobalt(II) iodide complexes demonstrate strong sensitivity to structural variations, including bond lengths, bond angles, and coordination geometry. Small changes in the coordination environment can result in significant alterations to the zero-field splitting parameters and overall magnetic behavior [12] [16]. This structure-property relationship makes cobalt(II) iodide systems valuable for understanding fundamental magnetochemical principles and developing materials with tailored magnetic properties.

Data Tables

PropertyAlpha FormBeta FormHexahydrateReferences
Melting Point515-520°C (vacuum)Converts to α at 400°C- [1] [2] [3]
Boiling Point570°C570°C- [2] [3] [4]
Density5.58 g/cm³5.45 g/cm³2.90 g/cm³ [4] [17]
Crystal StructureBlack hexagonalYellow crystalsRed hexagonal [1] [4]
Sublimation Temperature500°C (vacuum)-- [1] [4]
Magnetic ParameterTypical RangeCoordination EnvironmentReferences
Zero-Field Splitting (D)-30 to +50 cm⁻¹Tetrahedral CoN₂I₂ [10] [12] [13]
Spin Quantum Number (S)3/2High-spin Co(II) [10] [11]
g-tensor Components2.0-6.0Various geometries [10] [14]
Nuclear Spin (I)7/2⁵⁹Co nucleus [10]
Hydration StateColorSolubilityStabilityReferences
Anhydrous α-formBlackSoluble in water (pink)Stable in dry conditions [1] [4]
Anhydrous β-formYellowSoluble in water (colorless→pink)Hygroscopic [4]
HexahydrateRedHighly solubleLoses water at 130°C [4]
Atmospheric ExposureGreen dropletsVariableRapid hydration [4]

Exact Mass

312.74214 g/mol

Monoisotopic Mass

312.74214 g/mol

Heavy Atom Count

3

Dates

Last modified: 11-21-2023

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